n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine is a compound featuring a cyclopropyl group and a 1,2,3-thiadiazole moiety. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Thiadiazoles have been extensively studied for their potential in medicinal chemistry due to their roles as antimicrobial, antifungal, antiviral, and anticancer agents .
The compound is classified under heterocyclic compounds, specifically as a thiadiazole derivative. Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the cyclopropyl group contributes to the unique properties and reactivity of this compound. Its structural components suggest potential applications in drug development, particularly in targeting glycine transporters and other biological pathways .
The synthesis of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine can be achieved through several methods:
These methods highlight the versatility in synthesizing thiadiazole derivatives and can be tailored based on available reagents and desired product specifications.
The molecular structure of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. The compound features:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The reactivity of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine can be explored through various chemical reactions:
Understanding these reactions is crucial for developing synthetic pathways for related compounds.
The mechanism of action for n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine may involve interaction with glycine transporters or receptors in biological systems. The presence of the glycine moiety suggests potential modulation of neurotransmitter activity:
Experimental data from pharmacological studies would provide insights into its efficacy and specificity.
The physical properties of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine include:
Chemical properties include:
Relevant data from experimental analyses would enhance understanding of these properties.
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine has potential applications in various scientific fields:
Research into this compound could lead to significant advancements in pharmacology and agricultural sciences.
1,2,3-Thiadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This structure imparts significant aromaticity through delocalized π-electrons, including the lone pair from sulfur, enabling diverse electronic interactions with biological targets [1] [4]. The inherent dipole moment (~3.5 D) and moderate log P values (typically 0.5–2.5) of these compounds facilitate both membrane permeability and target binding. Historically, thiadiazole derivatives have demonstrated therapeutic relevance across antiviral, anticancer, and antimicrobial domains, exemplified by commercial drugs like the kinase inhibitor tiazofurin and the herbicide bentazone [4] [10]. The structural versatility of the thiadiazole ring allows for regioselective modifications at C-4 and C-5 positions, enabling tailored interactions with enzymatic pockets while maintaining metabolic stability.
N-Cyclopropyl-N-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine (CAS: 1466453-23-5, C₁₀H₁₃N₃O₃S) embodies this pharmacophore hybridization strategy. Its structure integrates three bioisosteric elements: a 4-ethyl-1,2,3-thiadiazole core, a cyclopropyl moiety, and a glycine unit. This tripartite design leverages the thiadiazole's capacity for π-stacking interactions, the cyclopropyl group's conformational restriction, and glycine's role in enhancing aqueous solubility (calculated log S = -1.82) [2] [10]. The ethyl substituent at C-4 further modulates electron density, influencing the compound's dipole moment and binding affinity.
| Property | Value |
|---|---|
| CAS Registry Number | 1466453-23-5 |
| Molecular Formula | C₁₀H₁₃N₃O₃S |
| Molecular Weight | 255.29 g/mol |
| SMILES Notation | O=C(O)CN(C1CC1)C(C2=C(CC)N=NS2)=O |
| Key Structural Features | 4-Ethyl-1,2,3-thiadiazole, N-cyclopropyl, Glycinamide |
The 1,2,3-thiadiazole nucleus serves as a versatile bioisostere for pyrazoles and diazoles, offering enhanced metabolic stability due to reduced susceptibility to oxidative degradation. Its electron-deficient nature facilitates hydrogen bonding (e.g., N-2 and N-3 act as H-bond acceptors) and dipole-dipole interactions with target proteins [1] [3]. Synthetic innovations have expanded access to this scaffold:
Pharmacologically, 1,2,3-thiadiazoles exhibit broad-spectrum bioactivity. They inhibit kinases like KDR/VEGFR-2 (IC₅₀ = 0.11 µM for pyrazolone hybrids), crucial for antiangiogenic cancer therapy [8]. In infectious disease contexts, they target Mycobacterium tuberculosis (MIC = 0.024 µM for aminothiazole derivatives) by disrupting cell wall synthesis [7]. The scaffold's planar geometry allows intercalation into DNA or enzymatic clefts, as evidenced in antiprotozoal agents like megazol [4] [10].
The cyclopropyl group in N-substituted glycine derivatives imposes steric constraint that locks rotatable bonds, favoring bioactive conformations. This ring enhances metabolic stability by shielding adjacent amide bonds from hydrolytic enzymes. In kinase inhibitors, cyclopropyl-containing analogues exhibit 3–5-fold improved selectivity for JNK isoforms over p38 MAPK due to optimized van der Waals contacts with hydrophobic subpockets [9]. The ring’s high strain energy (~27 kcal/mol) also elevates binding affinity through "strain-release" effects, as observed in c-Jun N-terminal kinase inhibitors (IC₅₀ improvement from 280 nM to 86 nM) [9].
The 4-ethyl substituent on the thiadiazole ring serves dual roles:
| Substituent Position | Chemical Group | Target Activity | Effect vs. Unsubstituted |
|---|---|---|---|
| N-2 (Glycine moiety) | Cyclopropyl | JNK inhibition | 3.3-fold ↑ affinity |
| C-4 (Thiadiazole) | Ethyl | α-Glucosidase inhibition | 2.9-fold ↑ potency |
| C-5 (Thiadiazole) | Carboxamide | Anticancer (MCF-7 cells) | IC₅₀: 1.5 µM vs. 2.7 µM |
Structure-activity relationship (SAR) studies highlight the intolerance of C-4 modifications: replacing ethyl with bulkier groups (e.g., tert-butyl) diminishes potency by 15-fold due to steric clashes, while polar groups (e.g., hydroxyethyl) abolish activity [7] [9].
Glycine conjugation to 1,2,3-thiadiazole-5-carboxylates exploits the amino acid's zwitterionic nature to improve pharmacokinetics. This strategy:
Synthetic routes to such hybrids include:
Glycine's role extends beyond PK enhancement; its amide nitrogen participates in H-bond donation to key residues in enzymes like dipeptidyl peptidase-4 (DPP-4), contributing to antidiabetic effects. Hybrids like N-Cyclopropyl-N-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine thus represent a triple-action design: target engagement (thiadiazole), conformational control (cyclopropyl), and bioavailability optimization (glycine) [10].
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Acetazolamide | Carbonic anhydrase inhibition | [10] |
| Cefazolin | Antibacterial | [10] |
| Megazol | Antiprotozoal | [4] |
| Tiazofurin | Anticancer (IMP dehydrogenase) | [4] |
| N-Cyclopropyl-N-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine | Kinase inhibition / Antidiabetic | [2] [9] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: